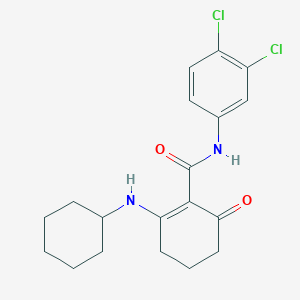
1-(4-Hydroxyphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “1-(4-Hydroxyphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one” is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound belongs to the indole family and is known for its significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one typically involves the reaction of 1-methyl-2-(4-methylphenyl)indole with sulfonic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the sulfonation process. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Hydroxyphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
Oxidation: The major product is often a sulfone derivative.
Reduction: The major product is typically a reduced indole derivative.
Substitution: The major products are various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxyphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxyphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-2-(4-methylphenyl)indole
- Indole-5-sulfonic acid
- 4-Methylphenylindole
Uniqueness
1-(4-Hydroxyphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one stands out due to its unique combination of a sulfonic acid group with an indole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and industrial chemistry.
Eigenschaften
IUPAC Name |
1-(4-hydroxyphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)12(19)13(17-9-15-8-16-17)20-11-6-4-10(18)5-7-11/h4-9,13,18H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKAYDBTMFIXJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-morpholin-4-yl-2-[(2-phenylacetyl)amino]benzamide](/img/structure/B8042465.png)
![4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B8042470.png)


![[5-[2-(5-methoxy-1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazol-2-ylidene]-dimethylazanium;chloride](/img/structure/B8042504.png)
![3,9-Dicyclohexyl-2,4,8,10-tetraoxa-spiro[5.5]undecane](/img/structure/B8042522.png)
![4-[2-(4-Amino-3,5-dimethylcyclohexyl)propan-2-yl]-2,6-dimethylcyclohexan-1-amine](/img/structure/B8042529.png)
![3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one](/img/structure/B8042548.png)




![4-[(E)-2-(5-phenylbenzotriazol-2-yl)ethenyl]benzenesulfonic acid](/img/structure/B8042575.png)
![3-[[16-(3-Aminopropoxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methoxy]propan-1-amine](/img/structure/B8042587.png)
